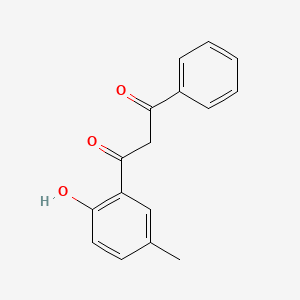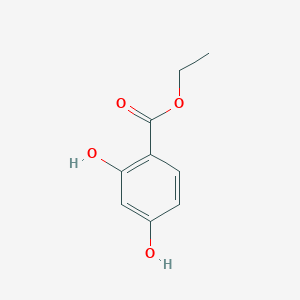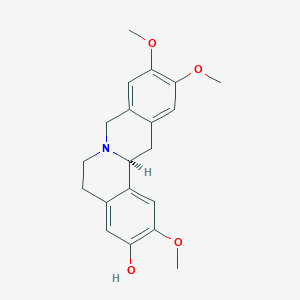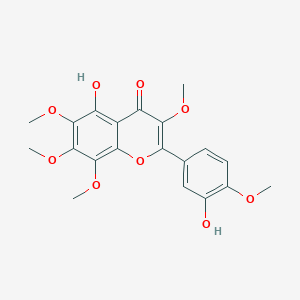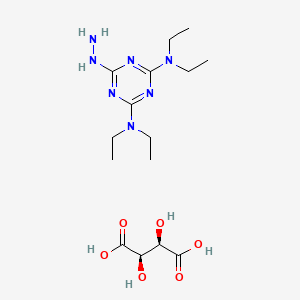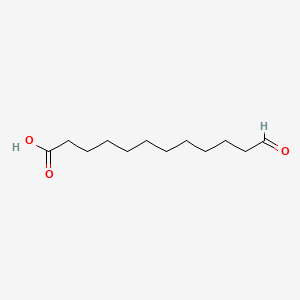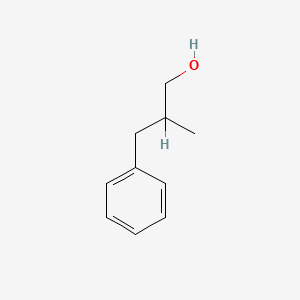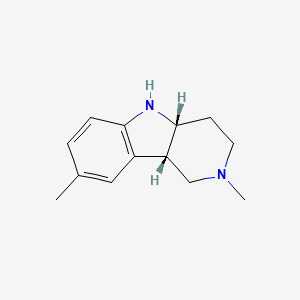
Stobadine
説明
Stobadine is a pyridoindole that has been found to exert antioxidant activity, thus possessing the potential to protect various tissues against oxidative stress . It is known to have numerous positive effects on human health due to regulation of oxidative status .
Synthesis Analysis
Stobadine was prepared in 1983 . Liquid-liquid extraction was used for selective isolation of stobadine and its metabolites from the biological matrix, followed by liquid scintillation quantification .Molecular Structure Analysis
Stobadine is a potent antioxidant and prevents free radical-induced alterations in ER membrane fluidity . Molecular modeling pointed towards indole nitrogen as the most feasible atom, responsible in stobadine and its new congeners for their antioxidant properties and for its capability to react with free radicals, creating more stable and less reactive nitrogen-free centered radical .Chemical Reactions Analysis
The chemistry of a biomaterial directly contributes to its interaction with biological environments . Liquid-liquid extraction was used for selective isolation of stobadine and its metabolites from the biological matrix, followed by liquid scintillation quantification .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用
Antioxidant Reference
Stobadine is an indole type alternative to the phenolic antioxidant reference Trolox . It’s based on principles of collaboration, unobstructed discovery, and, most importantly, scientific progression .
Regulation of Oxidative Status
Indole derivatives such as isatin (a natural compound), cemtirestat, stobadine, and its derivatives (synthetic compounds) are known to have numerous positive effects on human health due to regulation of oxidative status . They have potential protective effects against reactive oxygen species formed during Cu (II) ions and ascorbate-induced degradation of high-molar-mass hyaluronan .
Preclinical and Clinical Pharmacokinetic Experiments
Stobadine and its metabolites are used in the bioassay for preclinical and clinical pharmacokinetic experiments . The chemical procedures used in the bioassay of stobadine are evaluated and compared for their quality in the light of applicability .
作用機序
Target of Action
Stobadine primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .
Mode of Action
Stobadine acts as a potent antioxidant . It prevents alterations in endoplasmic reticulum membrane fluidity induced by free radicals . By scavenging and neutralizing ROS, stobadine helps to maintain cellular integrity and function . The antioxidant activity of stobadine is believed to be mediated via the indolic nitrogen center .
Biochemical Pathways
The primary biochemical pathway affected by stobadine is the oxidative stress pathway . By scavenging ROS, stobadine helps to prevent oxidative damage to cellular components such as proteins, lipids, and DNA. This action can help to prevent or mitigate a variety of pathological conditions associated with oxidative stress .
Result of Action
The molecular and cellular effects of stobadine’s action primarily involve the reduction of oxidative stress. By scavenging ROS, stobadine helps to prevent oxidative damage to cellular components, thereby preserving cellular integrity and function . This action can contribute to the cardio- and neuroprotective effects of stobadine .
将来の方向性
特性
IUPAC Name |
(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201338826 | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stobadine | |
CAS RN |
85202-17-1 | |
| Record name | Stobadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STOBADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Stobadine?
A1: Stobadine primarily functions as an antioxidant. Its main mechanism of action involves scavenging reactive oxygen species (ROS), including peroxyl radicals and alkoxyl radicals. [, , , , ]
Q2: Does Stobadine interact directly with any enzymes or receptors?
A2: While Stobadine's primary action is through ROS scavenging, research suggests interactions with specific enzymes and receptors. Studies have shown that Stobadine can inhibit voltage-operated ion channels, including sodium, potassium, and calcium channels in rat sensory neurons. [] Additionally, Stobadine can modulate human neutrophil functionality, particularly by inhibiting superoxide generation and myeloperoxidase release induced by receptor-specific stimuli like fMLP and opsonized zymosan. [] It also interacts with cytochrome P450 in rat liver microsomes, potentially stimulating its oxidase function. []
Q3: What are the downstream effects of Stobadine's antioxidant activity?
A3: Stobadine's antioxidant activity leads to several beneficial downstream effects. It can:
- Protect against oxidative damage: This includes protection of lipids, proteins, and DNA in various tissues like the heart, brain, kidneys, and liver. [, , , , ]
- Improve vascular function: Stobadine can attenuate vascular dysfunction by preserving endothelial function and reducing vasoconstriction. [, ]
- Reduce inflammation: By scavenging ROS, Stobadine can indirectly reduce the inflammatory response. [, ]
- Modulate cellular signaling: Stobadine can interfere with signaling pathways involved in inflammation and oxidative stress. [, ]
Q4: What is the molecular formula and weight of Stobadine?
A4: Stobadine's molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. [, ]
Q5: Is there any information available about the spectroscopic data of Stobadine?
A5: Yes, studies using pulse radiolysis with optical detection showed that one-electron oxidation of Stobadine generates a radical cation with absorbance maxima at 280 and 445 nm. This radical cation deprotonates to form a nitrogen-centered radical with absorbance maxima at 275, 335, and 410 nm. []
Q6: How do structural modifications of Stobadine affect its antioxidant activity?
A6: Research suggests that modifications to the Stobadine structure can significantly impact its antioxidant activity. For instance, dehydrostobadine, a derivative with an aromatized pyridoindole skeleton, exhibits reduced antioxidant activity compared to Stobadine. [] Furthermore, N-acetylation of the indolic nitrogen in Stobadine completely abolishes its radical scavenging capacity. [] These findings highlight the importance of the indolic nitrogen center for Stobadine's antioxidant action. [] A study comparing Stobadine with its low-basicity derivative, SMe1EC2, found that SMe1EC2 exhibited higher antioxidant activity, potentially due to both improved intrinsic free radical scavenging and better bioavailability. []
Q7: What is known about the stability of Stobadine in different formulations?
A7: One study examined the bioavailability and pharmacokinetics of two different oral Stobadine dipalmitate formulations in dogs. Results indicated bioequivalence between the two formulations, suggesting consistent absorption rates despite technological differences. [] Further research is needed to comprehensively understand the stability of Stobadine under various conditions.
Q8: Are there any specific formulation strategies used to enhance Stobadine's bioavailability?
A8: While the provided research doesn't explicitly detail formulation strategies for Stobadine, studies mention the use of dipalmitate salt (DP 1031) for oral administration. [] This suggests that employing prodrug strategies, like using the dipalmitate ester, might be employed to potentially enhance its bioavailability.
Q9: What is known about the absorption, distribution, metabolism, and excretion of Stobadine?
A9: Studies in rabbits demonstrated that Stobadine crosses the placental barrier, particularly accumulating in the fetal brain and heart during late gestation. [] Research on rats revealed that Stobadine is metabolized in the liver, primarily by microsomal enzymes. Two main metabolites have been identified: N-desmethyl Stobadine and Stobadine N-oxide, which exists as two stereoisomers. [, ] Further research is necessary to fully elucidate Stobadine's ADME profile in other species, including humans.
Q10: What evidence supports Stobadine's in vivo activity and efficacy?
A10: Numerous animal studies highlight Stobadine's in vivo efficacy in various models:
- Diabetic complications: In diabetic rats, Stobadine attenuated albuminuria, enzymuria, kidney lipid peroxidation, and matrix collagen cross-linking. [] It also improved NCV deficits and protected against oxidative damage in various tissues. [, , ]
- Ischemia-reperfusion injury: Stobadine demonstrated protective effects against ischemia-reperfusion injury in various organs, including the heart, brain, kidneys, and intestines. [, , , , ]
- Other models: Stobadine exhibited protective effects against alloxan-induced hyperglycemia and lipid peroxidation. [, ] It also showed efficacy in reducing gastric mucosal injury and attenuating behavioral changes in stressed mice. [, ]
Q11: What in vitro models have been used to study Stobadine's effects?
A11: Several in vitro models have been employed to investigate Stobadine's mechanism of action and potential therapeutic benefits:
- Liposome peroxidation: Stobadine effectively inhibited lipid peroxidation induced by cumene hydroperoxide and copper ions in liposomal models. [, ]
- Cell-free systems: Stobadine demonstrated its free radical scavenging capabilities by inhibiting AAPH-induced oxidation in cell-free systems. []
- Isolated cells: Studies utilizing isolated human neutrophils revealed Stobadine's ability to inhibit superoxide generation and myeloperoxidase release induced by various stimuli. [, , ] Further research using isolated cells and tissues could provide more detailed insights into its cellular and molecular targets.
Q12: Have any clinical trials been conducted with Stobadine?
A12: While the provided research indicates Stobadine has progressed to Phase 2 clinical trials [], specific details about these trials are not included.
Q13: What analytical techniques have been used to study Stobadine?
A13: Various analytical methods have been employed in Stobadine research:
- Spectrophotometry: Used to monitor conjugated diene formation in lipid peroxidation studies and to analyze Stobadine's interaction with stable free radicals like DPPH. [, , , ]
- Chromatography: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) were utilized for separating and identifying Stobadine and its metabolites. [, ]
- Mass spectrometry: Employed in conjunction with liquid chromatography (LC-MS/MS) to quantify Stobadine levels in human plasma. []
- Chemiluminescence: Used to assess the production of reactive oxygen species (ROS) in various biological samples. [, , ]
- Enzyme assays: Various enzyme activities, including superoxide dismutase, glutathione peroxidase, catalase, and N-acetyl-β-D-glucosaminidase, were measured to assess oxidative stress and tissue damage. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



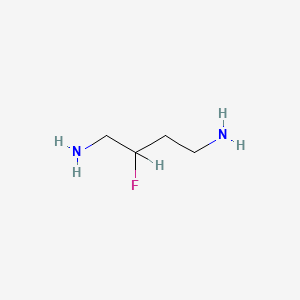

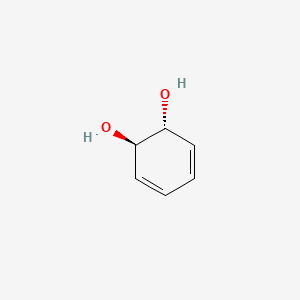
![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)
